molecular formula C23H36O2 B12608982 Methyl 16-phenylhexadec-13-enoate CAS No. 918500-22-8

Methyl 16-phenylhexadec-13-enoate

Cat. No.: B12608982
CAS No.: 918500-22-8
M. Wt: 344.5 g/mol
InChI Key: VCXGGKMIOILYFQ-UHFFFAOYSA-N
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Description

Methyl 16-phenylhexadec-13-enoate is a methyl ester characterized by a 16-carbon aliphatic chain with a phenyl group at the terminal carbon (C16) and a double bond at the C13 position. Its extended alkyl chain and unsaturated bond may influence solubility, melting point, and reactivity compared to shorter-chain or fully saturated esters.

Properties

CAS No.

918500-22-8

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

methyl 16-phenylhexadec-13-enoate

InChI

InChI=1S/C23H36O2/c1-25-23(24)21-17-12-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-13-16-20-22/h9,11,13,15-16,19-20H,2-8,10,12,14,17-18,21H2,1H3

InChI Key

VCXGGKMIOILYFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCC=CCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 16-phenylhexadec-13-enoate typically involves the esterification of 16-phenylhexadec-13-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

16-phenylhexadec-13-enoic acid+methanolacid catalystmethyl 16-phenylhexadec-13-enoate+water\text{16-phenylhexadec-13-enoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 16-phenylhexadec-13-enoic acid+methanolacid catalyst​methyl 16-phenylhexadec-13-enoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 16-phenylhexadec-13-enoate can undergo oxidation reactions, particularly at the double bond and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated esters using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl 16-phenylhexadecanoate.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry: Methyl 16-phenylhexadec-13-enoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex molecules in organic chemistry.

Biology: In biological research, this compound can be used to study the metabolism of esters and their interactions with enzymes such as esterases.

Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its potential aromatic properties.

Mechanism of Action

The mechanism of action of methyl 16-phenylhexadec-13-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved include interactions with enzymes that catalyze ester hydrolysis and other metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Methyl Esters

Structural and Functional Group Analysis

Key structural distinctions between Methyl 16-phenylhexadec-13-enoate and analogous compounds include:

  • Chain Length and Unsaturation : The 16-carbon chain with a C13 double bond contrasts with shorter esters like methyl salicylate (8-carbon backbone) or cyclic terpene-derived esters (e.g., sandaracopimaric acid methyl ester, which features a pimarane skeleton) .
  • Aromatic Substitution : The terminal phenyl group differentiates it from methyl esters with hydroxyl or carboxyl substituents (e.g., methyl salicylate’s ortho-methoxybenzoate group) .

Physicochemical Properties

Hypothetical and literature-derived properties are summarized below:

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
This compound ~358.5* >300* Low in water; organic solvents Organic synthesis, surfactants
Methyl salicylate 152.15 222–223 Ethanol, ethers Fragrances, plant signaling
Sandaracopimaric acid methyl ester ~348.5† ~290† Lipophilic Resins, antimicrobial agents
Z-Communic acid methyl ester ~332.4† ~280† Chloroform, hexane Natural product studies

*Estimated based on structure. †Values inferred from terpene ester analogs .

Biological Activity

Methyl 16-phenylhexadec-13-enoate, a compound with the molecular formula C23_{23}H36_{36}O2_2, has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a long-chain fatty acid ester structure with a phenyl group. Its structural formula can be represented as:

C23H36O2\text{C}_{23}\text{H}_{36}\text{O}_{2}

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various strains of bacteria demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it was found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. The compound's mechanism involves the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound were evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induces apoptosis in these cells, with IC50 values as follows:

Cell Line IC50 (µM)
MCF-715
A54920

These findings support the potential use of this compound in cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection severity compared to controls.
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in reduced paw edema, indicating its anti-inflammatory potential.

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